Phosphatidylethanol

Alcohol biomarker Detection window Abstinence monitoring

Phosphatidylethanol (PEth 16:0/18:1) is the only direct ethanol biomarker formed exclusively in erythrocytes via phospholipase D, providing a 2–4 week detection window—7- to 14-fold longer than urinary EtG/EtS. With 99% diagnostic sensitivity vs. 40–77% for indirect markers (CDT, GGT), PEth at a 20 ng/mL cutoff detects more alcohol use events than any EtG/EtS combination. Procure both 16:0/18:1 and 16:0/18:2 homologues to leverage differential half-life kinetics (7.8 vs. 6.4 days) for recency-of-use interpretation—capabilities impossible with single-homologue or immunoassay-based tests.

Molecular Formula C39H75O8P
Molecular Weight 703 g/mol
CAS No. 322647-55-2
Cat. No. B1425624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphatidylethanol
CAS322647-55-2
Synonymsphosphatidylethanol
Molecular FormulaC39H75O8P
Molecular Weight703 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C39H75O8P/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-39(41)47-37(36-46-48(42,43)45-6-3)35-44-38(40)33-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h19-20,37H,4-18,21-36H2,1-3H3,(H,42,43)/t37-/m1/s1
InChIKeyJCABVIFDXFFRMT-DIPNUNPCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphatidylethanol (PEth) CAS 322647-55-2: Baseline Characterization for Procurement and Assay Development


Phosphatidylethanol (PEth), CAS 322647-55-2, is an abnormal phospholipid formed exclusively in the presence of ethanol via a phospholipase D-catalyzed transphosphatidylation of phosphatidylcholine within erythrocyte membranes [1]. It is a direct ethanol biomarker, detectable in whole blood for up to 2–4 weeks after alcohol consumption, and its primary molecular species, PEth 16:0/18:1, accounts for approximately 37% of total PEth [2].

Why Generic Substitution of Phosphatidylethanol (PEth) with Other Alcohol Biomarkers Is Not Scientifically Valid


Phosphatidylethanol is not interchangeable with other alcohol biomarkers due to fundamental differences in formation mechanism (direct ethanol-dependent vs. indirect physiological response), analytical matrix (whole blood vs. urine/hair), and pharmacokinetic elimination profile. Direct biomarkers like ethyl glucuronide (EtG) and ethyl sulfate (EtS) have much shorter detection windows (hours to days in urine) compared to PEth (weeks in blood), while indirect markers like gamma-glutamyl transferase (GGT) and carbohydrate-deficient transferrin (CDT) lack specificity and are influenced by non-alcohol-related conditions [1]. Furthermore, the predominant PEth homologues (16:0/18:1 and 16:0/18:2) exhibit distinct synthesis and elimination kinetics, meaning that assays targeting only one homologue or using non-specific detection cannot provide equivalent clinical or forensic information [2].

Phosphatidylethanol (PEth) CAS 322647-55-2: Quantitative Evidence for Differentiation from Comparator Alcohol Biomarkers


Detection Window of Phosphatidylethanol (PEth) vs. Urinary Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS)

PEth exhibits a significantly longer detection window (2–4 weeks in whole blood) compared to urinary EtG and EtS (average 2–3 days) [1]. This extended window is due to the half-life of the predominant PEth homologue 16:0/18:1 of approximately 7.9 days [2].

Alcohol biomarker Detection window Abstinence monitoring

Diagnostic Sensitivity of Phosphatidylethanol (PEth) vs. Traditional Alcohol Biomarkers (CDT, GGT, MCV)

In a comparative study of alcohol-dependent patients, the diagnostic sensitivity of PEth was 99%, significantly exceeding that of carbohydrate-deficient transferrin (CDT), gamma-glutamyl transferase (GGT), and mean corpuscular volume (MCV), which ranged from 40% to 77% [1]. The area under the ROC curve (AUC) for PEth was 0.974, compared to 0.931 for CDT, 0.894 for GGT, and 0.883 for MCV [2].

Diagnostic sensitivity Alcohol use disorder Biomarker comparison

Positive Detection Rate of Phosphatidylethanol (PEth) vs. Urinary EtG/EtS in Mandated Abstinence Monitoring

In a forensic series of 52 evaluations from a professionals health program where participants were mandated to abstain from alcohol, PEth at a cutoff of 20 ng/mL detected alcohol use more frequently than urinary EtG and EtS at multiple cutoff thresholds (100/25, 200/50, 300/75, and 400/100 ng/mL, respectively) [1].

Abstinence monitoring Forensic toxicology Professionals health programs

Differential Pharmacokinetics of PEth Homologues 16:0/18:1 vs. 16:0/18:2: Implications for Assay Selection

The two most abundant PEth homologues exhibit distinct pharmacokinetic profiles: PEth 16:0/18:2 is synthesized at a faster initial rate than PEth 16:0/18:1 but is eliminated more rapidly, with mean half-lives of 7.8 ± 3.3 days for 16:0/18:1 and 6.4 ± 5.0 days for 16:0/18:2 [1]. This differential kinetics may provide additional temporal information about alcohol consumption recency [2].

PEth homologues Pharmacokinetics LC-MS/MS assay

Post-Mortem Detection of Alcohol Abuse: PEth in Whole Blood vs. EtG in Hair

In a post-mortem study of 70 consecutive medico-legal autopsies, measurable levels of ethyl glucuronide (EtG) in hair were present in 49 cases, while phosphatidylethanol (PEth) in femoral whole blood was present in 36 cases. However, EtG was the exclusive indicator of alcohol abuse in 15 cases, compared to 4 cases for PEth [1]. The different matrices and detection windows provide complementary rather than interchangeable information.

Forensic toxicology Post-mortem alcohol markers PEth vs EtG

Phosphatidylethanol (PEth) CAS 322647-55-2: Optimal Application Scenarios Based on Quantitative Differentiation


Long-Term Abstinence Monitoring in Clinical and Forensic Programs

PEth is the preferred biomarker for monitoring alcohol abstinence over periods of 2–4 weeks. Its detection window is 7- to 14-fold longer than that of urinary EtG and EtS [1], and its diagnostic sensitivity of 99% significantly exceeds that of traditional markers (CDT, GGT, MCV) which range from 40–77% [2]. In mandated abstinence programs, PEth at a 20 ng/mL cutoff detects more alcohol use events than any EtG/EtS cutoff combination tested [3]. This makes PEth indispensable for programs requiring infrequent testing while maintaining high detection rates.

Distinguishing Recent from Cumulative Alcohol Consumption Using PEth Homologue Ratios

The differential pharmacokinetics of PEth 16:0/18:1 (half-life 7.8 ± 3.3 days) and 16:0/18:2 (half-life 6.4 ± 5.0 days) [1] provide a unique opportunity to estimate the recency of alcohol consumption. An elevated ratio of 16:0/18:2 to 16:0/18:1 may indicate more recent drinking, given the faster synthesis and elimination of 16:0/18:2. Laboratories should procure reference standards for both homologues to enable this advanced interpretation, which is not possible with assays targeting a single homologue or with non-specific immunoassays.

Verification of Self-Reported Alcohol Use in Clinical Research

In research settings where accurate assessment of alcohol consumption is critical, PEth outperforms self-report questionnaires. In a pregnancy cohort study, 60%, 51%, and 49% of women had PEth levels >8 ng/mL across trimesters, a frequency significantly higher (p < 0.001) than self-reported alcohol use [1]. The AUC of 0.974 for PEth in ROC analysis [2] confirms its superior ability to discriminate drinking from non-drinking individuals compared to indirect biomarkers (AUC: CDT 0.931, GGT 0.894, MCV 0.883). PEth should be the biomarker of choice for clinical trials where accurate alcohol exposure quantification is a key covariate.

Forensic Post-Mortem Alcohol Abuse Assessment: Complementary Use with Hair EtG

While PEth in whole blood provides a medium-term (2–4 week) window of detection, it may not capture longer-term alcohol abuse history in post-mortem cases. A head-to-head comparison showed that EtG in hair was the exclusive indicator in 15 of 70 cases, while PEth was exclusive in only 4 [1]. Therefore, PEth is optimally used in conjunction with hair EtG to cover both recent (weeks) and historical (months) alcohol consumption, rather than as a standalone post-mortem marker.

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